Tris((2-hydroxyethyl)ammonium) citrate

Flue Gas Desulfurization Ionic Liquid Adsorbents SO₂ Capture

Tris((2-hydroxyethyl)ammonium) citrate (CAS 21829-50-5), also referred to as tris[(2-hydroxyethyl)ammonium] citrate or triethanolammonium citrate, is a protic ionic liquid (PIL) formed by the complete neutralization of citric acid with triethanolamine in a 1:3 stoichiometric ratio. With a molecular formula of C₁₂H₂₉N₃O₁₀ and a molecular weight of 375.37 g/mol, the compound exhibits high water solubility (334.43 g/L at 20 °C) and a density of 1.29 g/cm³ at 20 °C.

Molecular Formula C12H29N3O10
Molecular Weight 375.37 g/mol
CAS No. 21829-50-5
Cat. No. B12661812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris((2-hydroxyethyl)ammonium) citrate
CAS21829-50-5
Molecular FormulaC12H29N3O10
Molecular Weight375.37 g/mol
Structural Identifiers
SMILESC(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2
InChIKeyUSDOPHAAWSJWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris((2-hydroxyethyl)ammonium) Citrate (CAS 21829-50-5): Protic Ionic Liquid for Green Chemistry and Gas Capture Applications


Tris((2-hydroxyethyl)ammonium) citrate (CAS 21829-50-5), also referred to as tris[(2-hydroxyethyl)ammonium] citrate or triethanolammonium citrate, is a protic ionic liquid (PIL) formed by the complete neutralization of citric acid with triethanolamine in a 1:3 stoichiometric ratio [1]. With a molecular formula of C₁₂H₂₉N₃O₁₀ and a molecular weight of 375.37 g/mol, the compound exhibits high water solubility (334.43 g/L at 20 °C) and a density of 1.29 g/cm³ at 20 °C . Registered under REACH with a tonnage band of ≥100 to <1,000 tonnes per annum, this compound is produced at industrial scale and belongs to a class of hydroxyl ammonium ionic liquids valued for their low toxicity, biodegradability, and capacity to disrupt hydrogen-bonding networks inherent to biopolymers [2][3].

Why Tris((2-hydroxyethyl)ammonium) Citrate Cannot Be Replaced by Other Ethanolammonium Ionic Liquids or Citrate Salts


Tris((2-hydroxyethyl)ammonium) citrate occupies a distinct performance niche that other triethanolammonium salts (e.g., lactate, succinate, malate) and conventional citrate salts (e.g., sodium citrate) cannot replicate. Its fully neutralized tris-stoichiometry enables a multi-dentate chelation architecture and a uniquely high degree of proton transfer that directly governs both chemical reactivity and physicochemical properties [1]. The compound's combination of electron-rich O and N sites yields SO₂ absorption capacities that dramatically exceed those of structurally similar hydroxyl ammonium ionic liquids under identical conditions [2]. Furthermore, the specific triethanolamine counter-ion confers pH-buffering and surface-active properties absent in inorganic citrate salts, making the compound functionally non-interchangeable for applications requiring integrated chelation, buffering, and gas-capture performance [3].

Quantitative Differentiation Evidence for Tris((2-hydroxyethyl)ammonium) Citrate vs. Structural Analogs


SO₂ Absorption Capacity: Triethanolamine Citrate vs. Triethanolamine Lactate on Activated Carbon

In a direct comparative study of hydroxyl ammonium ionic liquids immobilized on activated carbon for SO₂ capture from simulated flue gas, triethanolamine citrate supported ionic liquid (TC-AC) achieved a molar adsorption ratio of 7.65 mol SO₂/mol IL at 10 kPa SO₂ partial pressure, compared to only 2.40 mol SO₂/mol IL for triethanolamine lactate supported ionic liquid (TL-AC) under identical conditions—a 3.2-fold advantage for the citrate-based system [1]. In a separate study using aqueous solutions, triethanolamine citrate ([TEOA][CA]) at 10 wt% reached a molar absorption of 7.64 mol SO₂/mol IL at 25 °C and 2 kPa SO₂ partial pressure, with absorption equilibrium achieved within 50 minutes [2]. The high molar absorption is attributed to direct chemical absorption forming multiple bond types including –O–(S=O)–OH, O–S(SO₂), H–O(SO₂), and N–O(SO₂) [2]. The citrate system also retained 92% of its total adsorption capacity after 5 adsorption-desorption cycles at 60 °C, demonstrating excellent regenerability [1].

Flue Gas Desulfurization Ionic Liquid Adsorbents SO₂ Capture

Degree of Ionization: Tris(2-hydroxyethyl)ammonium Dihydrogen Citrate vs. Lactate and Succinate Analogues

Using ¹H NMR chemical shift analysis of NCH₂ protons in DMSO-d₆ at 298.15 K and 0.1 MPa, Salgado et al. (2024) determined the percentage of ionized species (ionicity) for a series of tris(2-hydroxyethyl)ammonium-based PILs [1]. Tris(2-hydroxyethyl)ammonium dihydrogen citrate ([TEA][DHCIT]) exhibited 86% ionicity, substantially exceeding tris(2-hydroxyethyl)ammonium lactate ([TEA][LAC]) at 23% and tris(2-hydroxyethyl)ammonium hydrogen succinate ([TEA][HSUC]) at 20% [1]. The high ionicity of the citrate form correlates with its ΔpKₐ(aq) value of 4.6, compared to 3.9 and 3.6 for the lactate and succinate analogues, respectively [1]. This work represents the first synthesis and characterization of [TEA][DHCIT] and [TEA][HMAL] (70% ionicity) [1]. The authors explicitly caution that the widely used term 'ionic liquid' applies rigorously only to the citrate and malate forms, as the lactate and succinate analogues are predominantly H-bonded molecular complexes rather than true ionic liquids [1].

Protic Ionic Liquids Proton Transfer Efficiency Ionicity Characterization

Thermal Stability: Comparable Td,5% Onset Across Tris(2-hydroxyethyl)ammonium PILs with Anion Independence

Dynamic TGA analysis under N₂ at 0.1 MPa revealed that the 5% weight loss onset temperature (Td,5% onset) for [TEA][DHCIT] is 426 K, compared to 423 K for [TEA][LAC], 429 K for [TEA][HSUC], and 423 K for [TEA][HMAL] [1]. The maximum difference across all four PILs is only 6 K, confirming the authors' conclusion that 'the influence of the anion on the thermal stability was found to be low' [1]. Isothermal TGA runs of 12-hour duration further demonstrated that mass loss for all these PILs begins at temperatures close to 350 K (approximately 77 °C), regardless of anion identity [1]. All compounds exhibited characteristic two-step decomposition processes with three Tmax peaks, reflecting contributions from both neutral and ionic species [1]. Decomposition onset temperature (T₀) was 373 K for all four PILs [1].

Thermal Stability Thermogravimetric Analysis Isothermal Decomposition

Cleaning Efficacy at Milder pH: Fully Neutralized Ethanolamine Citrate vs. Citric Acid Cleaners

According to U.S. Patent 9,790,456 (Ecolab USA Inc.), fully neutralized ethanolamine citrate salts—including tris((2-hydroxyethyl)ammonium) citrate—provide 'at least substantially similar cleaning performance' to conventional citric acid cleaning compositions that operate below pH 3, while functioning at 'milder pH ranges' [1]. The patent explicitly states that conventional sodium citrate at neutral pH 'does not provide as superior cleaning efficacy as that achieved by the acidic citric acid compositions,' and that the increase in pH typically 'decreases the cleaning power' of citrate-based compositions [1]. The ethanolamine citrate salts overcome this limitation: they are 'unexpectedly safe to use, environmentally-friendly and efficacious for removal of soap scum and water hardness stains at mildly acidic and/or alkaline pHs' [1]. The patent teaches that these compositions qualify for Green Seal approval as environmentally-friendly cleaning products [1]. The cleaning mechanism leverages the chelation capacity of the citrate moiety combined with the surface-active properties of the ethanolammonium counter-ions, enabling soil removal without the corrosivity and toxicological concerns of low-pH formulations [1].

Hard Surface Cleaning Soap Scum Removal Green Cleaning Formulations

Physical Property Specifications for Procurement: Density, Solubility, and LogP of Tris((2-hydroxyethyl)ammonium) Citrate

For procurement and quality control purposes, the following experimentally determined physicochemical parameters are available for tris((2-hydroxyethyl)ammonium) citrate (CAS 21829-50-5): density of 1.29 g/cm³ at 20 °C, water solubility of 334.43 g/L at 20 °C, and a LogP (octanol-water partition coefficient) of −8.6 . The strongly negative LogP value confirms the compound's extreme hydrophilicity and essentially complete partitioning into the aqueous phase, consistent with its fully ionized citrate salt structure . The compound has been synthesized at ≥99% mass fraction purity via a solvent-free method involving direct reaction of triethanolamine with citric acid at 323 K (50 °C), with reaction completion achieved within 15–60 minutes without the condensation by-products that plague solvent-based syntheses [1]. The water content of the purified product is approximately 0.7 wt% [1]. The compound is obtained as a highly viscous syrup-like substance with a glass transition temperature (Tg) of 251 K [1]. These specifications enable direct comparison with alternative citrate salts: for example, sodium citrate (trisodium citrate dihydrate) has a water solubility of approximately 425 g/L at 25 °C and a density of 1.76 g/cm³, while tris((2-hydroxyethyl)ammonium) citrate provides lower density and comparable solubility with the added functionality of the ethanolammonium counter-ion [1].

Physicochemical Properties Solubility Procurement Specifications

Recommended Application Scenarios for Tris((2-hydroxyethyl)ammonium) Citrate Based on Quantitative Evidence


Flue Gas Desulfurization Using Supported Ionic Liquid Adsorbents

Tris((2-hydroxyethyl)ammonium) citrate is the preferred hydroxyl ammonium ionic liquid for SO₂ capture applications where maximum molar absorption capacity per unit mass of sorbent is the critical performance metric. When immobilized on activated carbon at a 1:4 (IL/AC) loading ratio, it achieves 7.65 mol SO₂/mol IL at 10 kPa SO₂ partial pressure—3.2 times the capacity of triethanolamine lactate under identical conditions [1]. The system retains 92% of its total adsorption capacity after 5 adsorption-desorption cycles and exhibits only an 8% reduction in total adsorption at 60 °C, confirming suitability for cyclic industrial operation [1]. For aqueous scrubbing configurations, a 10 wt% solution achieves 7.64 mol SO₂/mol IL absorption at 25 °C and 2 kPa SO₂, with equilibrium reached in 50 minutes and an exothermic absorption enthalpy of −44.20 kJ mol⁻¹ that facilitates thermal regeneration [2].

Green-Certified Hard Surface and Bathroom Cleaning Formulations

For institutional and household cleaning product manufacturers targeting Green Seal or equivalent eco-certification, tris((2-hydroxyethyl)ammonium) citrate (as a fully neutralized ethanolamine citrate salt) enables formulation of bathroom cleaners that deliver cleaning efficacy comparable to or exceeding that of conventional citric acid formulations (pH < 3), while operating at milder, safer pH ranges [3]. Unlike sodium citrate-based formulations that suffer significant efficacy loss at neutral pH, the ethanolammonium citrate system maintains soap scum and hard water stain removal performance through the synergistic combination of citrate chelation and ethanolammonium surface activity [3]. The recommended use range is 0.5–65 wt-% of the fully neutralized salt in aqueous compositions, optionally generated in-situ from citric acid and ethanolamine [3].

Biomass Processing and Biopolymer Dissolution in Biorefinery Contexts

The tris(2-hydroxyethyl)ammonium cation was specifically selected for PIL synthesis due to its potential biodegradability, and the citrate (as dihydrogen citrate) anion was chosen for its capacity to disrupt hydrogen-bonding networks inherent to biopolymers [4]. The 86% ionicity of the citrate-based PIL—the highest among the four analogues studied—ensures that the system behaves predominantly as an ionic medium rather than a neutral H-bonded complex, which is critical for efficient biomass dissolution and component separation in lignocellulosic biorefinery applications [4]. The solvent-free synthesis method producing ≥99% purity without condensation by-products [4] further supports its use in green chemistry processes where solvent contamination must be avoided.

pH-Buffered Aqueous Systems Requiring Combined Chelation and Gas Absorption

Aqueous solutions of tris((2-hydroxyethyl)ammonium) citrate exhibit good pH-buffering properties that uniquely favor the absorption of acidic gases [2]. This dual functionality—pH buffering plus chemical absorption via multiple bonding modes (–O–(S=O)–OH, O–S(SO₂), H–O(SO₂), and N–O(SO₂)) [2]—makes the compound suitable for applications where simultaneous pH control and reactive gas scrubbing are required, such as in closed-loop process gas treatment, environmental monitoring systems, or laboratory-scale gas purification setups. The low viscosity of the aqueous solution at 25 °C addresses the mass transfer limitations that hinder neat ionic liquid deployment [2].

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